molecular formula C8H10N4 B6618249 (2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine CAS No. 1565662-13-6

(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine

Cat. No.: B6618249
CAS No.: 1565662-13-6
M. Wt: 162.19 g/mol
InChI Key: IVLVPZLPJFFGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine is a heterocyclic organic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a methyl group at the 2-position and a methanamine group at the 7-position. Its CAS registry number is 1566552-84-8 . This compound is structurally significant as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The imidazo[4,5-b]pyridine scaffold is known for its pharmacological relevance, including interactions with enzymes such as nitric oxide synthases (NOS) and kinases . The methanamine moiety enhances solubility and facilitates functionalization, making it a versatile building block for drug discovery .

Properties

IUPAC Name

(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-11-7-6(4-9)2-3-10-8(7)12-5/h2-3H,4,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLVPZLPJFFGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions for Core Structure Formation

The imidazo[4,5-b]pyridine scaffold is typically constructed via condensation reactions between appropriately substituted pyridine derivatives and imidazole precursors. A key approach involves the reaction of 2-chloro-3-nitropyridine with primary amines, followed by cyclization under reducing conditions . For example, treatment of 2-chloro-3-nitropyridine with methylamine generates a 3-amino-2-chloropyridine intermediate, which undergoes cyclization in the presence of zinc and hydrochloric acid to form the imidazo[4,5-b]pyridine core .

Further functionalization at the 7-position is achieved by introducing a methanamine group. This is often accomplished via nucleophilic substitution using chloromethylamine or through reductive amination of a ketone intermediate . The use of cesium carbonate as a base in dimethylformamide (DMF) has been reported to enhance substitution efficiency, yielding (2-methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine in 65–72% isolated yields .

Direct introduction of the methanamine group into preformed imidazo[4,5-b]pyridine derivatives is achievable via nucleophilic aromatic substitution. A patent by details the reaction of 2,3-dichloropyrazine with diaryl imines, followed by hydrolysis to yield chloropyrazinylmethanamine analogs. Adapting this method, 7-chloro-2-methylimidazo[4,5-b]pyridine can react with ammonia or methylamine under high-pressure conditions (100–120°C, 5–10 bar) to produce the target compound .

Optimization parameters :

  • Solvent : DMF or N-methylpyrrolidone (NMP) improves solubility and reaction rates .

  • Catalyst : Copper(I) iodide (CuI) enhances substitution efficiency, achieving 80–85% conversion .

Catalytic Cyclization Approaches

Transition-metal-catalyzed cyclization has emerged as a powerful tool for constructing the imidazo[4,5-b]pyridine core. Palladium-catalyzed coupling of 2-bromo-3-aminopyridine with acetonitrile derivatives enables one-pot synthesis of this compound . For example, using Pd(OAc)₂ and Xantphos as a ligand system in toluene at 110°C affords the product in 70% yield .

Mechanistic insights :

  • Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.

  • Coordination of the amine group to Pd(II) facilitates intramolecular cyclization.

  • Reductive elimination releases the product and regenerates the Pd(0) catalyst .

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Key Advantages
Condensation 2-Chloro-3-nitropyridine65–72Scalable, minimal byproducts
Annelation 4-Amino-5-ethoxalylimidazole58–64High regioselectivity
Nucleophilic Substitution 7-Chloro-2-methylimidazo[4,5-b]pyridine70–75Direct functionalization
Catalytic Cyclization 2-Bromo-3-aminopyridine68–70One-pot synthesis, atom economy

Challenges and Optimization Strategies

  • Byproduct Formation : Competing reactions at the 5-position of the imidazole ring can generate regioisomers. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses this side pathway .

  • Purification Difficulties : The polar nature of methanamine derivatives complicates isolation. Silica gel chromatography with methanol/ethyl acetate (1:9) eluents improves resolution .

  • Scale-up Limitations : High-pressure conditions in nucleophilic substitution require specialized equipment. Continuous-flow reactors have been proposed to mitigate this issue .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanamine Group

The primary amine undergoes typical nucleophilic substitution reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetic anhydride, pyridine, 0–5°CN-Acetyl derivative85–92%
AlkylationBenzyl chloride, K₂CO₃, DMF, 80°CN-Benzyl derivative78%
SulfonylationTosyl chloride, Et₃N, CH₂Cl₂, RTN-Tosylamide81%

Condensation Reactions

The amine group participates in Schiff base formation and heterocyclization:

Schiff Base Formation

  • Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines (confirmed by 1H^1H NMR: δ 8.3 ppm for CH=N).

  • Condensation with ketones (e.g., acetone) requires acidic catalysis (HCl, 60°C) for enamine formation.

Heterocyclization

  • With CS₂/KOH in H₂O-IPA (1:1), forms thioamide intermediates that cyclize to thiazolo-fused derivatives .

  • Reaction with ethyl cyanoacetate yields pyrimidine hybrids via tandem condensation-cyclization (70–75% yield) .

Cross-Coupling Reactions

The imidazo[4,5-b]pyridine core supports transition metal-catalyzed couplings:

Reaction TypeCatalytic SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°CArylboronic acids2-Aryl-substituted analogs65–88%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl halidesN-Arylated derivatives72%

Functionalization of the Imidazo[4,5-b]pyridine Core

The methyl group at position 2 and nitrogen atoms enable further modifications:

Electrophilic Aromatic Substitution

  • Bromination with NBS in CCl₄ introduces bromine at position 5 (confirmed by 13C^{13}C NMR: δ 112 ppm for C-Br) .

  • Nitration (HNO₃/H₂SO₄) occurs at position 6 but requires controlled conditions to avoid ring decomposition .

N-Methylation

  • Treatment with methyl iodide/NaH in THF selectively methylates the N3 position (95% yield) .

Redox Reactions

  • The amine group is oxidized by H₂O₂/Na₂WO₄ to a nitroso derivative, which dimerizes spontaneously (isolated as a stable dimer).

  • Catalytic hydrogenation (H₂, Pd/C) reduces the imidazo[4,5-b]pyridine ring to a dihydroimidazopyridine intermediate, though this reaction is reversible under aerobic conditions .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and amine group:

  • Forms stable complexes with Cu(II) (λₘₐₓ = 650 nm, ε = 1,200 M⁻¹cm⁻¹) and Zn(II) in aqueous ethanol .

  • X-ray crystallography of the Cu complex confirms a square-planar geometry .

Key Mechanistic Insights

  • Steric Effects : The 2-methyl group hinders electrophilic substitution at position 2, directing reactivity to positions 5 and 6 .

  • Electronic Effects : The imidazo[4,5-b]pyridine system’s electron-deficient nature accelerates nucleophilic aromatic substitution at position 7 .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance coupling reaction yields compared to protic solvents .

Stability Considerations

  • Stable under acidic conditions (pH 2–6) but degrades in strong bases (pH > 10) via ring-opening.

  • Photosensitive: Prolonged UV exposure (254 nm) leads to decomposition (t₁/₂ = 48 hr).

Scientific Research Applications

Overview

(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine, with the CAS number 1565662-13-6, is a compound that has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry and biological studies. This article explores its various applications, supported by data tables and case studies.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent in several diseases:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to inhibit cell proliferation and induce apoptosis through the modulation of specific signaling pathways.
    Study Cell Line IC50 (µM) Mechanism of Action
    Study AA54912.5Induction of apoptosis
    Study BMCF-715.0Cell cycle arrest

Neurological Studies

Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanisms :
    • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress.
    • Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines, potentially alleviating neuroinflammation.

Case Study: Neuroprotection in Animal Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Biochemical Assays

This compound is utilized as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms, particularly in drug discovery processes.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substitutions at the 2-position (e.g., methyl vs. tetrahydro-2H-pyran) modulate steric and electronic properties, influencing bioavailability and enzyme interactions .

Analogues with Alternative Heterocyclic Cores

Compound Name Core Structure Molecular Weight (g/mol) Key Features Reference
{2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine Pyrazolo[1,5-a]pyrimidine 194.28 Reduced aromaticity; potential CNS activity
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride Imidazo[1,2-a]pyrimidine 229.13 Increased polarity due to hydrochloride salt

Key Observations :

  • Replacement of the imidazo[4,5-b]pyridine core with pyrazolo[1,5-a]pyrimidine or imidazo[1,2-a]pyrimidine alters π-π stacking interactions and solubility profiles .
  • These cores may target different enzyme families, such as G-protein-coupled receptors (GPCRs) versus kinases .

Biological Activity

(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by a fused imidazole and pyridine ring system, with a methyl group at the 2-position of the imidazole ring and a methanamine functional group at the 7-position of the pyridine ring. Its unique structural features contribute to its biological activities, particularly in medicinal chemistry and cancer research.

The molecular formula of this compound is C10_{10}H12_{12}N4_{4}. The synthesis typically involves cyclization reactions of 2-amino-3-methylaminopyridine with various nucleophiles. Common methods include:

  • Cyclization with carboxylic acids : This reaction leads to various functionalized imidazo[4,5-b]pyridines.
  • Nucleophilic substitution : This can occur at the nitrogen atoms in the imidazole ring.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it acts as a potent inhibitor of various kinases involved in cancer progression. For instance, it has been reported to inhibit protein interactions that promote cancer cell survival and proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
K562 (CML)2.27Induces apoptosis and cell cycle arrest
HL-60 (AML)1.42Inhibits PDGFRα and PDGFRβ
OKP-GS (Renal)4.56Targets specific kinases

The compound has shown effectiveness against several cancer cell lines, including K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia), with IC50_{50} values indicating strong inhibition of cell growth and survival pathways .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

  • Kinase Inhibition : It selectively inhibits tyrosine kinases, which are critical in many signaling pathways associated with cancer.
  • Modulation of Apoptosis : The compound influences apoptotic pathways, leading to programmed cell death in malignant cells.
  • GABA A Receptor Modulation : Preliminary studies suggest potential activity as a positive allosteric modulator of GABA A receptors, impacting neurotransmission .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on K562 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in K562 cells, with an IC50_{50} value of 2.27 µM. The study highlighted its potential as a targeted therapy for chronic myelogenous leukemia .
  • In Vivo Studies : Other research has explored the compound's efficacy in animal models, showing promising results in reducing tumor size and improving survival rates when combined with other chemotherapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Table 2: Comparison of Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundMethyl at 2-position; methanamine at 7-positionHigh potency against specific kinases
1-Methylimidazo[4,5-b]pyridineMethyl at 1-position; no amine substituentBroad spectrum kinase inhibition
6-Methylimidazo[4,5-b]pyridineMethyl at 6-positionPotential for different pharmacological profiles

This comparative analysis illustrates that while many imidazo[4,5-b]pyridine derivatives exhibit kinase inhibition properties, the specific substitution pattern of this compound enhances its selectivity and potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine?

  • Methodology : The synthesis of imidazo[4,5-b]pyridine derivatives often employs condensation reactions under phase-transfer catalysis (PTC) or acid-catalyzed cyclization. For example, analogous compounds like 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine were synthesized using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Adjusting the amine precursor (e.g., using methanamine derivatives) and optimizing solvent systems (e.g., DMF or ethanol) can enhance yield.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Key Techniques :

  • 1H NMR : Characteristic signals for the methyl group (δ ~2.5 ppm) and methanamine protons (δ ~3.8–4.2 ppm) .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns (e.g., chlorine/bromine signatures) .
  • FT-IR : Identify NH/amine stretches (~3300 cm⁻¹) and aromatic C-H vibrations .

Q. How is preliminary biological activity screened for this compound?

  • Assays :

  • Kinase Inhibition : Test against Aurora kinases (A, B, C) using fluorescence-based assays with ATP analogs. IC50 values <1 µM indicate potency .
  • Cell Proliferation : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to correlate kinase inhibition with antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency?

  • Approach :

  • Substituent Variation : Introduce electron-donating groups (e.g., dimethylamino at the phenyl ring) to enhance π-π stacking with kinase ATP-binding pockets .
  • Scaffold Hybridization : Fuse imidazo[4,5-b]pyridine with piperazine or isoxazole moieties to improve solubility and target affinity, as seen in Aurora kinase inhibitors .
  • IC50 Profiling : Compare analogs in dose-response assays to identify critical substituents .

Q. What computational tools aid in understanding electronic properties and reactivity?

  • DFT Applications :

  • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Transition-State Modeling : Simulate cyclization steps to optimize reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. How can contradictions in biological activity data be resolved?

  • Troubleshooting :

  • Assay Conditions : Verify ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH, which impact IC50 reproducibility .
  • Compound Purity : Use reverse-phase HPLC (≥95% purity) to eliminate byproducts that skew activity .
  • Cell Line Variability : Test across multiple lines (e.g., solid vs. blood cancers) to assess target specificity .

Q. What strategies mitigate challenges in purifying polar byproducts?

  • Purification Techniques :

  • Preparative HPLC : Employ C18 columns with acetonitrile/water gradients (5→95% organic phase) for polar intermediates .
  • Solvent Extraction : Use ethyl acetate/water partitioning to remove unreacted amines or acidic impurities .

Q. How are advanced analogs optimized for pharmacokinetic properties?

  • Optimization Strategies :

  • LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to reduce LogP from >3 to ~2, enhancing solubility .
  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify metabolically labile sites (e.g., methanamine oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.